molecular formula C7H6N2O3 B1281796 4-Amino-3-nitrobenzaldehyde CAS No. 51818-99-6

4-Amino-3-nitrobenzaldehyde

Cat. No.: B1281796
CAS No.: 51818-99-6
M. Wt: 166.13 g/mol
InChI Key: IIOCECYTBZBBAL-UHFFFAOYSA-N
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Description

4-Amino-3-nitrobenzaldehyde is an organic compound with the chemical formula C7H6N2O3. It is characterized by the presence of an amino group at the fourth position and a nitro group at the third position on a benzaldehyde ring. This compound is a yellow crystalline powder with a melting point of approximately 135-137°C . It is soluble in acid and sodium hydroxide solutions and is commonly used as an intermediate in organic synthesis, particularly in the production of dyes and compounds with biological activity .

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reaction context .

Mode of Action

It has been used in the synthesis of reactive azo-dyes through a series of condensation and coupling reactions . This suggests that 4-Amino-3-nitrobenzaldehyde may interact with its targets through similar chemical reactions, leading to the formation of new compounds.

Biochemical Pathways

Given its use in the synthesis of reactive azo-dyes , it can be inferred that this compound may play a role in the biochemical pathways related to dye synthesis and coloration processes.

Result of Action

Its use in the synthesis of reactive azo-dyes suggests that it may contribute to the formation of these dyes, which can have various applications, including in dye-sensitized solar cells .

Preparation Methods

4-Amino-3-nitrobenzaldehyde can be synthesized through various methods. One common synthetic route involves the reduction of p-nitrobenzaldehyde. This reduction typically uses a reducing agent such as a sulfoxide and hydrogen . Another method involves diazotization of this compound in hydrochloric acid, followed by coupling with various substituted phenols and naphthols to produce a series of dyes . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Amino-3-nitrobenzaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen, potassium permanganate, hydrochloric acid, and various substituted phenols and naphthols. Major products formed from these reactions include amino derivatives, carboxylic acids, and azo dyes .

Scientific Research Applications

4-Amino-3-nitrobenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Amino-3-nitrobenzaldehyde can be compared with other similar compounds, such as:

The presence of both amino and nitro groups in this compound makes it unique and highly versatile in various chemical reactions and applications.

Properties

IUPAC Name

4-amino-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOCECYTBZBBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60531007
Record name 4-Amino-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51818-99-6
Record name 4-Amino-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51818-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-3-nitro-benzaldehyde (570 g, 3.3 mmol) in THF (20 mL) was added NH4OH (5 mL). The reaction mixture was stirred at room temperature for 1 hour. The resulting yellow solid was collected and washed with water, dried under vacuum to give the title compound (300 mg, yield: 53%). 1H-NMR (300 MHz, DMSO-d6) δ 9.76 (s, 1H), 8.57 (d, 1H), 8.18 (br s, 2H), 7.80 (dd, 1H), 7.10 (d, 1H).
Quantity
570 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
53%

Synthesis routes and methods II

Procedure details

4-Acetamido-3-nitrobenzaldehyde (2.08 g, 10 mmol) was dissolved in methanol (200 mL). The solution was added with aqueous 2 N HCl (50 mL), and refluxed by heating at 80° C. for 8 hours under an argon flow. The reaction mixture was concentrated under reduced pressure to remove the methanol, and the residue was made basic with aqueous 2 N NaOH, and extracted 5 times with dichloromethane. The organic phases were combined, dried over anhydrous Na2SO4, and concentrated under reduced pressure to obtain the target compound as yellow solid (1.62 g, yield: 98%).
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Amino-3-nitrobenzaldehyde suitable for dye synthesis?

A: this compound is a key starting material for creating azo dyes. Its structure, featuring both an amino group (-NH2) and a nitro group (-NO2), makes it ideal for diazotization reactions. [, , ] These reactions form the basis of azo dye synthesis, where the diazotized this compound reacts with coupling partners like phenols or aromatic amines to generate intensely colored compounds. [] Researchers have synthesized a range of violet to cyan azo dyes using this compound as the diazo component, highlighting its versatility in color tuning. []

Q2: Beyond traditional textiles, are there other applications for this compound-derived compounds?

A: Research indicates that reactive azo-dyes synthesized from this compound hold potential for application in dye-sensitized solar cells (DSSCs). [] Computational studies using Density Functional Theory (DFT) suggest that these dyes exhibit favorable electronic properties for DSSCs, including efficient electron injection and light harvesting capabilities. []

Q3: How does the structure of this compound contribute to the properties of its derivatives?

A: The presence of electron-donating and electron-withdrawing groups within the this compound structure allows for fine-tuning the electronic properties of the resulting dyes. [] Computational analyses, including Natural Bond Orbital (NBO) calculations, reveal that specific structural modifications impact the electron delocalization within the dye molecules. [] This directly influences their absorption spectra, stability, and overall performance in applications like DSSCs. []

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